(S)-(+)-1-Indanol
Description
Significance of Enantiomerically Pure Compounds in Synthetic Chemistry
The development and use of enantiomerically pure compounds—substances that contain only a single enantiomer—are of paramount importance in modern synthetic chemistry. wisdomlib.org The ability to produce molecules with a specific three-dimensional arrangement is crucial for creating products with desired efficacy and safety profiles. wisdomlib.orgnumberanalytics.com While racemic mixtures (a 50:50 mix of both enantiomers) were once common, the recognition that different enantiomers can have vastly different effects has driven a shift towards single-enantiomer products. grandviewresearch.comkhanacademy.org Regulatory agencies have also increasingly favored the development of single-enantiomer drugs. veranova.comrsc.org
In the pharmaceutical industry, the chirality of a drug molecule is critical. longdom.orgveranova.com The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles because they interact differently with chiral biological targets like enzymes and receptors. longdom.orgrsc.orgnih.gov One enantiomer may produce the desired therapeutic effect (the eutomer), while the other (the distomer) might be inactive, less active, or even cause harmful side effects. mdpi.comnih.gov For instance, the (S)-enantiomer of ibuprofen (B1674241) is the active form responsible for pain relief, while the (R)-enantiomer is significantly less effective. longdom.org Similarly, only the (R)-enantiomer of albuterol is used for treating asthma. longdom.org
The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscored the critical need for enantiomeric purity in drugs. rsc.orgmusechem.com Consequently, about 56% of drugs currently in use are chiral, with a strong trend towards marketing them as single enantiomers to improve therapeutic indices and safety. nih.govkhanacademy.orgmdpi.com Chiral intermediates are essential building blocks that allow chemists to construct stereochemically pure Active Pharmaceutical Ingredients (APIs) efficiently. nbinno.com Using a pre-formed chiral center simplifies the synthetic process and avoids complex separation steps later on. nbinno.com
Chirality is also a significant factor in the agrochemical sector. grandviewresearch.comnih.gov The biological activity of pesticides and herbicides often depends on their stereochemistry. chiralpedia.com Using a single, active enantiomer can lead to products with higher efficacy at lower application rates, which reduces the chemical load on the environment and minimizes harm to non-target organisms. musechem.comchiralpedia.com For example, the R-form of the fungicide metalaxyl (B1676325) is significantly more effective than its S-form, leading to the development of Metalaxyl-M, a product containing only the active enantiomer. chiralpedia.com This approach not only enhances crop safety but also aligns with the principles of green chemistry by reducing waste. musechem.comchiralpedia.com
In the realm of fine chemicals, chiral catalysts and building blocks are indispensable for the asymmetric synthesis of complex, high-value molecules. grandviewresearch.comnumberanalytics.comchiroblock.com These processes are crucial for producing enantiomerically pure compounds used in pharmaceuticals, materials science, and other advanced applications. numberanalytics.comchiroblock.comnumberanalytics.com
The human senses of taste and smell are highly sensitive to chirality. chiralpedia.com Enantiomers of a single compound can have distinctly different aromas and flavors. chiralpedia.commusechem.com A classic example is the molecule carvone; (S)-(+)-carvone has the scent of caraway, while its mirror image, (R)-(-)-carvone, smells like spearmint. musechem.com Another example is limonene, where one enantiomer smells of oranges and the other of lemons. musechem.com Similarly, only one of the eight stereoisomers of menthol, (-)-menthol, provides the characteristic cooling sensation and minty aroma. chiralpedia.comscribd.com
The flavor and fragrance industry relies on the precise synthesis and isolation of specific enantiomers to create consistent and desirable sensory experiences in products ranging from perfumes and cosmetics to food and beverages. chiralpedia.comresearchgate.netwaters.com
Overview of (S)-(+)-1-Indanol as a Chiral Building Block
This compound is a valuable chiral building block in organic synthesis. tandfonline.com As an enantiopure secondary alcohol, it serves as a key precursor for the synthesis of more complex, high-value molecules, particularly active pharmaceutical ingredients. tandfonline.comitu.edu.tr Its utility is highlighted by its role as a critical intermediate in the synthesis of several important drugs.
For instance, (S)-1-indanol is a precursor for rasagiline (B1678815) mesylate, a drug used in the treatment of Parkinson's disease. tandfonline.comresearchgate.nettandfonline.com It is also a component in the synthesis of Indinavir, a potent protease inhibitor used in the treatment of HIV/AIDS. thieme-connect.comnih.goviucr.org The defined stereochemistry of this compound allows for the construction of these complex target molecules with the correct three-dimensional orientation, which is essential for their biological function. Biocatalytic methods, such as the enantioselective reduction of 1-indanone (B140024) using microorganisms like Lactobacillus paracasei, have been developed to produce (S)-1-indanol in high yield and excellent enantiomeric purity, offering an environmentally friendly alternative to chemical processes. tandfonline.comitu.edu.trresearchgate.nettandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020638 | |
| Record name | (S)-(+)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25501-32-0 | |
| Record name | (S)-(+)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Stereoselective Preparation of S + 1 Indanol
Biocatalytic Asymmetric Reduction of 1-Indanone (B140024)
Biocatalytic reduction is a key method for producing optically active alcohols like (S)-(+)-1-indanol from ketones. tandfonline.com This process leverages the reductive capabilities of microorganisms, which act as whole-cell biocatalysts. tandfonline.com These biocatalysts offer an efficient and green alternative to traditional chemical methods. tandfonline.comresearcher.life
Utilization of Whole-Cell Biocatalysts
Whole-cell biocatalysts are frequently employed for the enantioselective reduction of 1-indanone. tandfonline.com This approach avoids the need for isolating and purifying specific enzymes, as the enzymes remain stable within the cellular environment. tandfonline.com Various microbial strains, including yeasts and bacteria, have been investigated for their efficacy in this biotransformation.
Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used whole-cell biocatalyst for the asymmetric reduction of 1-indanone to this compound. benchchem.com The process relies on intracellular oxidoreductases to perform the enantioselective reduction of the ketone group. benchchem.com This biocatalytic reaction is favored for its high reaction yield and enantiomeric excess (ee%). google.com
To maximize the efficiency of the biocatalytic reduction using Saccharomyces cerevisiae, several reaction parameters are optimized. The reaction is typically carried out under mild conditions to ensure the stability and activity of the enzymes.
pH: A phosphate-buffered system is used to maintain a pH of 6.7, which is crucial for preventing enzyme denaturation and minimizing side reactions. benchchem.com
Temperature: The reaction is conducted at a controlled temperature of around 24–25°C to reduce the formation of byproducts. benchchem.com
Substrate Concentration: The concentration of 1-indanone is a critical factor, with optimal levels reported to be between 80–90 g/L. benchchem.com
Aeration: Controlled aeration, for instance at a rate of 0.15–0.16 vvm (volume of air per volume of liquid per minute), is necessary to maintain aerobic conditions that support yeast activity without inhibiting the reduction process. benchchem.com
| Parameter | Optimal Value/Range | Reference |
| pH | 6.7 | benchchem.com |
| Temperature | 24–25°C | benchchem.com |
| Substrate Concentration | 80–90 g/L | benchchem.com |
| Aeration | 0.15–0.16 vvm | benchchem.com |
The addition of specific nutrients and surfactants can significantly enhance the performance of the Saccharomyces cerevisiae biocatalyst. These additives can improve yeast activity, stability, and substrate availability.
Malt (B15192052) Extract, Xylose, and Maltose: These carbohydrates serve as a nutrient source for the yeast, promoting cell growth and metabolic activity. Optimized concentrations are reported as 22–26 g/L for malt extract, 20–24 g/L for xylose, and 12–15 g/L for maltose. benchchem.com
Perogol O: This nonionic surfactant, used at a concentration of 11–12 g/L, improves the solubility of the hydrophobic 1-indanone substrate and enhances mass transfer, thereby mitigating substrate inhibition. benchchem.com
Isopropanol (B130326): The addition of isopropanol at a concentration of 7–8% (v/v) has been shown to enhance the activity and stability of the yeast. benchchem.com
| Additive | Optimal Concentration | Purpose | Reference |
| Malt Extract | 22–26 g/L | Nutrient source | benchchem.com |
| Xylose | 20–24 g/L | Nutrient source | benchchem.com |
| Maltose | 12–15 g/L | Nutrient source | benchchem.com |
| Perogol O | 11–12 g/L | Improves substrate solubility | benchchem.com |
| Isopropanol | 7–8% (v/v) | Enhances yeast activity and stability | benchchem.com |
Lactobacillus paracasei BD71 has emerged as a highly effective whole-cell biocatalyst for the enantioselective reduction of 1-indanone. tandfonline.comresearchgate.net Studies have shown that among several lactic acid bacteria strains, L. paracasei BD71 exhibits the best reductive capacity. tandfonline.comresearchgate.net This biocatalyst can produce (S)-1-indanol in high yield (93%) and with excellent enantiomeric purity (>99% ee) on a gram scale. tandfonline.comresearchgate.net The use of L. paracasei BD71 represents a clean, inexpensive, and environmentally friendly process for the production of (S)-1-indanol. tandfonline.comresearcher.life The optimization of reaction parameters such as pH, incubation time, agitation speed, and temperature is crucial for achieving high conversion and enantiomeric excess. tandfonline.comresearchgate.net
Various Pseudomonas strains have also been investigated for their ability to catalyze the stereoselective transformation of indan (B1671822) derivatives. For instance, a recombinant Escherichia coli strain expressing naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 has been shown to oxidize (S)-1-indanol. researchgate.net Other studies have focused on the stereospecific oxidation capabilities of Pseudomonas strains in the context of producing chiral indanols. benchchem.com For example, Pseudomonas aeruginosa strain IN was identified for its high activity and stereoselectivity in the oxidation of racemic cis- or trans-1,2-indandiol. pu-toyama.ac.jp
Saccharomyces cerevisiae
Enzymatic Reduction Mechanisms
The biocatalytic reduction of the prochiral ketone, 1-indanone, to this compound is a highly promising and significant route for preparing this optically active alcohol. tandfonline.comresearchgate.net This method utilizes whole-cell biocatalysts, such as specific strains of microorganisms, to achieve high enantioselectivity under mild reaction conditions. benchchem.comgoogle.com
Role of Intracellular Oxidoreductases
The core of the enzymatic reduction lies in the activity of intracellular oxidoreductases. benchchem.comgoogle.com These enzymes, found within the cells of microorganisms like Saccharomyces cerevisiae and Lactobacillus paracasei, catalyze the enantioselective reduction of the ketone group of 1-indanone to a secondary alcohol. benchchem.comsmolecule.comtandfonline.com For instance, members of the aldo-keto reductase (AKR) superfamily, such as AKR1B10 purified from human liver, demonstrate the ability to catalyze the NADPH-dependent reduction of various carbonyl compounds. nih.gov Specifically, AKR1B10 can also catalyze the NADP+-dependent oxidation of (S)-1-indanol back to 1-indanone, highlighting the reversible nature of this enzymatic transformation. nih.gov The use of whole-cell biocatalysts is often preferred because it circumvents the need for expensive coenzymes, which are required for the biological reduction reaction but are contained within the cells. google.com
Enantioselectivity and Yield Optimization
Achieving high enantiomeric excess (ee) and product yield is paramount in the synthesis of this compound. Research has focused on optimizing various reaction parameters to enhance the efficiency of the biocatalytic process.
One notable study investigated the reductive capacity of seven lactic acid bacteria (LAB) strains for the enantioselective reduction of 1-indanone. tandfonline.comresearchgate.net Lactobacillus paracasei BD71 was identified as the most effective biocatalyst. tandfonline.comresearchgate.net By optimizing parameters such as pH, temperature, agitation speed, and incubation time, a high yield of 93% and an enantiomeric excess of over 99% for (S)-1-indanol were achieved on a gram scale (5.24 g). tandfonline.comresearchgate.netresearcher.life This process represents a cheap, clean, and eco-friendly alternative to chemical methods. researcher.life
Another method utilizing Saccharomyces cerevisiae as the biocatalyst has also demonstrated high efficiency. google.com In a phosphate-buffered system at a pH of 6.7 and a temperature of 24-25°C, this process achieved a reaction conversion rate of 98-99%, a product yield of 96-97%, and an enantiomeric excess of 98.5-99%. google.com
The table below summarizes the optimized conditions and results from different biocatalytic systems.
| Biocatalyst | Substrate | Key Parameters | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Lactobacillus paracasei BD71 | 1-Indanone | Optimized pH, temperature, agitation, and incubation time | >99 | 93 | >99 |
| Saccharomyces cerevisiae | 1-Indanone | pH 6.7, 24-25°C, specific media composition | 98-99 | 96-97 | 98.5-99 |
| Daucus carota (cell extracts) | 1-Indanone | Not specified | - | 57 | 98 |
Comparative Analysis with Other Biocatalytic Methods
The asymmetric reduction of 1-indanone using whole-cell biocatalysts is often compared to other biocatalytic strategies, primarily kinetic resolution.
Biological Reduction vs. Kinetic Resolution
Biological reduction involves the direct conversion of a prochiral ketone into a single enantiomer of the alcohol, with a theoretical yield of 100%. google.com This method is considered highly atom-economical. google.com
In contrast, kinetic resolution involves the separation of a racemic mixture of the alcohol. benchchem.com Lipase-catalyzed kinetic resolution of racemic 1-indanol (B147123) is a common alternative. benchchem.com However, this method has an inherent maximum yield of 50% because it only resolves the existing enantiomers, rather than converting the entire substrate to the desired form. benchchem.comtandfonline.com This limitation often makes it less preferable for industrial production. tandfonline.com For example, lipase-catalyzed kinetic resolution of racemic 1-indanol has been reported, but it is less efficient than asymmetric biocatalysis. benchchem.com Another approach is the silylative kinetic resolution of racemic 1-indanol derivatives using chiral guanidine (B92328) catalysts, which can achieve high selectivity. benchchem.comresearchgate.net
While kinetic resolution using hydrolases like lipases has been a significant part of industrial biocatalysis, the application of oxidoreductases for biological reduction has been rapidly growing. google.com Currently, the industrial preparation of optically active chiral compounds is dominated by hydrolytic enzyme kinetic resolution, followed by biological reduction and oxidation. google.com
Chemical Asymmetric Synthesis Routes
Alongside biocatalytic methods, chemical synthesis provides alternative pathways to this compound. These routes often involve the use of chiral catalysts to induce enantioselectivity.
Catalytic Asymmetric Reduction of 1-Indanone
A primary chemical method for synthesizing this compound is the catalytic asymmetric reduction of 1-indanone. benchchem.com This can be achieved through various techniques, including asymmetric hydrogenation or borane-mediated reductions using chiral catalysts. benchchem.com
The Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts, is a well-known method that can theoretically achieve high enantiomeric excess. benchchem.comacs.org However, the yields from CBS reduction can sometimes be lower than those from biocatalytic routes. benchchem.com Biocatalysis generally outperforms chemical methods in terms of sustainability, as it uses aqueous reaction media, and often achieves higher enantioselectivity (>98.5% ee) compared to the typical 90-95% ee for CBS reduction. benchchem.com
Another approach involves the use of transition metal catalysts. For instance, rhodium catalysts with chiral bisphosphine ligands have been used for the asymmetric isomerization of certain alcohols to produce chiral 1-indanones, which can then be reduced. beilstein-journals.org Asymmetric transfer hydrogenation (ATH) using ruthenium catalysts has also been explored for the reduction of 1-indanone derivatives, though optimization is often required to achieve high conversion and enantioselectivity. whiterose.ac.uk
The table below provides a comparative overview of different synthesis methods.
| Synthesis Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalytic Reduction | L. paracasei, S. cerevisiae | >98.5 | High enantioselectivity, sustainable (aqueous media), mild conditions, reusable cells | Can require optimization of biological parameters |
| Kinetic Resolution | Lipases, Chiral Guanidines | Variable (product dependent) | Can produce high ee products | Theoretical yield limited to 50%, separation of product and substrate can be difficult |
| Chemical Asymmetric Reduction (CBS) | Oxazaborolidine catalysts | ~90-95 | Well-established chemical method | Yields can be lower than biocatalysis, uses chemical reagents |
| Chemical Asymmetric Reduction (ATH) | Ruthenium catalysts | Variable (e.g., 40% reported in initial trials) | Potential for high turnover with optimized catalyst | Requires expensive metal catalysts, optimization can be extensive |
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. nrochemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like diphenylprolinol, in the presence of a borane (B79455) reducing agent, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). nrochemistry.comalfa-chemistry.com The method is noted for its high degree of enantioselectivity, often yielding products with significant enantiomeric excess (ee). alfa-chemistry.comnih.gov
The mechanism of the CBS reduction involves a coordinated, catalyst-controlled delivery of a hydride to the ketone. nrochemistry.comwikipedia.org The process begins with the coordination of the borane (a Lewis acid) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. nrochemistry.comwikipedia.org This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.com The ketone substrate then coordinates to this now more acidic endocyclic boron atom, orienting itself to minimize steric hindrance. nrochemistry.com This ordered arrangement facilitates a face-selective, intramolecular hydride transfer to the carbonyl carbon via a six-membered ring transition state, ultimately yielding the chiral alcohol after workup. nrochemistry.com The use of the (R)-CBS catalyst in the reduction of 1-indanone derivatives has been shown to produce the corresponding (S)-indanol with good to excellent enantioselectivity. nih.govacs.org
| Feature | Description |
| Reaction | Enantioselective reduction of a prochiral ketone. |
| Substrate | 1-Indanone |
| Product | This compound |
| Catalyst | Chiral Oxazaborolidine (e.g., (R)-2-methyl-CBS-oxazaborolidine). nrochemistry.com |
| Reducing Agent | Borane source (e.g., BH₃·THF, Catecholborane). nrochemistry.com |
| Key Feature | High enantioselectivity via a catalyst-controlled hydride transfer. alfa-chemistry.com |
Asymmetric Hydrogenation using Chiral Catalysts
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules, involving the reduction of a prochiral substrate using hydrogen gas or a hydrogen donor in the presence of a chiral transition metal catalyst. ajchem-b.comrsc.org For the synthesis of this compound, this typically involves the hydrogenation of 1-indanone. The catalyst system, comprising a metal center and a chiral ligand, is crucial for inducing stereoselectivity. ajchem-b.com Transition metals such as ruthenium, rhodium, and palladium are commonly employed. ajchem-b.com
Palladium-based catalysts are widely used in a variety of carbon-carbon bond-forming reactions and hydrogenation processes. researchgate.net In the context of producing chiral indane structures, palladium catalysis has been utilized in asymmetric intramolecular reductive Heck reactions to yield 3-aryl-indanones with high stereoselectivity. researchgate.net Additionally, transfer dehydrogenation of 1-indanol over palladium catalysts like Pd/C has been explored. benchchem.com While palladium is a key metal in asymmetric catalysis, the literature provides more extensive details on the use of ruthenium complexes for the direct, highly enantioselective hydrogenation of 1-indanone to (S)-1-indanol. benchchem.comrsc.org
Ruthenium-based catalysts are particularly effective for the asymmetric transfer hydrogenation (ATH) of aryl ketones, including 1-indanone. ajchem-b.comrsc.org The pioneering work of Noyori and colleagues introduced chiral Ru(II) complexes, such as those containing an N-sulfonylated-1,2-diamine ligand (e.g., TsDPEN) and an η⁶-arene ligand, which demonstrate high activity and stereoselectivity. ajchem-b.commdpi.com These reactions typically use a formic acid/triethylamine (HCO₂H/Et₃N) mixture as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. rsc.orgmdpi.com
The application of specific enantiopure ruthenium(II) catalysts in the ATH of 1-indanone has been shown to afford the corresponding alcohol with excellent enantioselectivity. For instance, a catalyst system employing a syn-3-(α-aminobenzyl)-benzo-γ-sultam ligand with ruthenium(II) achieved up to 99% ee with full conversion in the reduction of 1-indanone. rsc.org These Noyori-type catalysts have proven to be a robust platform for producing enantioenriched alcohols from ketonic substrates. rsc.org
Table 1: Performance of a Ruthenium(II) Catalyst in Asymmetric Transfer Hydrogenation of Benzo-fused Ketones rsc.org
| Substrate | Catalyst Loading (S/C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1-Indanone | 1000 | 16 | >99 | 99 |
| α-Tetralone | 1000 | 16 | >99 | 99 |
Borane-Mediated Reductions
Borane (BH₃) and its complexes are effective reagents for the reduction of carbonyl compounds. veeprho.com The direct reduction of 1-indanone with an achiral borane reagent results in racemic 1-indanol. To achieve stereocontrol and produce this compound, the reduction must be mediated by a chiral influence. veeprho.com
The most prominent and effective strategy for a catalytic, borane-mediated asymmetric reduction is the Corey-Bakshi-Shibata (CBS) reduction, as detailed previously (Section 2.2.1.1). benchchem.com This method employs a stoichiometric amount of a borane source (like BH₃·THF) as the reductant but uses a catalytic quantity of a chiral oxazaborolidine to direct the stereochemical outcome of the hydride transfer, leading to high enantioselectivity. nrochemistry.comwikipedia.org
Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of 1-indanol, silylative kinetic resolution involves the enantioselective silylation of one enantiomer (in this case, the R-enantiomer) in the racemic mixture, leaving the other enantiomer ((S)-1-indanol) unreacted. acs.orgnih.gov This allows for the separation and recovery of the desired enantiopure (S)-alcohol.
The silylative kinetic resolution of racemic 1-indanol derivatives has been efficiently achieved using chiral guanidine catalysts. benchchem.comacs.org Research has demonstrated that a catalyst such as (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine can effectively catalyze the asymmetric silylation of racemic 1-indanol using triphenylchlorosilane as the silylating agent. acs.orgnih.gov This method is highly efficient, requiring only a very low catalyst loading (0.5 mol %) to achieve good conversion and high selectivity. acs.orgresearchgate.netresearchgate.net The selectivity of the kinetic resolution is often expressed as a selectivity factor (s-value), with studies reporting s-values up to 89 for this process, indicating a significant difference in the reaction rates of the two enantiomers. benchchem.comacs.orgnih.gov This catalytic system has been successfully applied to the gram-scale preparation of enantiopure (S)-1-indanol. benchchem.comacs.org
Table 2: Silylative Kinetic Resolution of Racemic 1-Indanol benchchem.comacs.orgnih.gov
| Catalyst | Catalyst Loading (mol %) | Silylating Agent | Selectivity Factor (s) |
|---|
Mechanism of Asymmetric Silylation
The kinetic resolution of racemic 1-indanol derivatives through asymmetric silylation represents an effective method for obtaining the enantiopure (S)-enantiomer. This process often employs chiral catalysts, such as guanidines, to facilitate the enantioselective transfer of a silyl (B83357) group, commonly from a chlorosilane like triphenylchlorosilane.
The mechanism hinges on the formation of a transient, highly reactive silylating agent through the interaction of the chiral catalyst with the silyl source. For instance, chiral isothiourea catalysts react with triphenylsilyl chloride to form a key intermediate. scispace.com Similarly, chiral guanidine catalysts are highly effective, requiring only a small catalyst loading (e.g., 0.5 mol%) to drive the reaction. researchgate.net
The chiral catalyst, such as [(R,R)-NβNpEtBG], creates a chiral environment around the silylating agent. researchgate.net This chiral complex then preferentially reacts with one enantiomer of the racemic 1-indanol over the other. The selectivity arises from the differential stability of the diastereomeric transition states formed between the chiral silylating agent and each of the alcohol enantiomers. Non-covalent interactions within these transition states, guided by the catalyst's structure, favor the silylation of the (R)-enantiomer, leaving the this compound unreacted and thus resolved. benchchem.com This method has proven to be scalable, enabling the production of (S)-1-indanol on a gram scale with high selectivity. researchgate.net
Detailed mechanistic studies, including reaction progress kinetic analysis, have been employed to understand the intricacies of these silylation reactions. researchgate.net The choice of solvent and the specific structure of the chiral catalyst are crucial factors that influence the efficiency and enantioselectivity of the resolution. researchgate.net
Enzymatic Resolution of Racemic 1-Indanol
Enzymatic resolution offers a green and highly selective alternative to chemical methods for the preparation of this compound. This approach utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic starting material.
Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution is a widely used method for resolving racemic 1-indanol. benchchem.com Lipases, a class of enzymes that hydrolyze fats, are particularly effective due to their stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity without the need for expensive cofactors. nih.gov The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297).
The fundamental principle of kinetic resolution is that one enantiomer of the racemic substrate reacts faster than the other in the presence of a chiral catalyst (the enzyme). In the case of 1-indanol, lipases preferentially acylate the (R)-enantiomer, producing (R)-1-indanyl acetate and leaving the desired this compound unreacted. mdpi.com While theoretically limited to a 50% yield for the desired enantiomer, this method is valued for its high selectivity. benchchem.comtandfonline.com
Several lipases have been successfully employed for this resolution, including those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Thermomyces lanuginosus. nih.govmdpi.comacs.org The choice of lipase (B570770), solvent, and acyl donor significantly impacts the reaction's efficiency and enantioselectivity, often measured by the enantiomeric ratio (E value). researchgate.netacs.org For instance, using lipase from Thermomyces lanuginosus in hexane (B92381) with vinyl acetate as the acyl donor, (S)-indanol was obtained with over 99% enantiomeric excess (ee) in just 15 minutes. nih.govmdpi.com Similarly, lipase YCJ01 from Burkholderia ambifaria has demonstrated excellent stereoselectivity in n-hexane, achieving high enantiomeric excess for both the remaining (S)-1-indanol and the produced (R)-1-indanyl acetate. researchgate.net
Immobilization of the lipase on various supports, such as magnetic nanoparticles or 3D-printed scaffolds, can enhance enzyme stability, activity, and reusability, making the process more cost-effective and suitable for industrial application. mdpi.comresearchgate.netnih.gov Research has shown that immobilized lipases can be reused for multiple cycles without significant loss of activity. acs.orgresearchgate.net
Table 1: Research Findings on Lipase-Catalyzed Kinetic Resolution of Racemic 1-Indanol
| Lipase Source | Support/Form | Acyl Donor | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Thermomyces lanuginosus (TLL) | Immobead-150 | Vinyl acetate | Hexane | >99% ee for (S)-indanol, c 50% conversion, E > 200. | nih.gov |
| Pseudomonas fluorescens | Magnetic nanoparticles | Vinyl acetate | Not specified | >99% ee for both (S)-alcohol and (R)-acetate. | mdpi.com |
| Burkholderia ambifaria (YCJ01) | 3D printing scaffolds | Not specified | n-Hexane | High stereoselectivity (E value = 910), 50.1% conversion, ee_s = 97.0%, ee_p = 98.0%. | researchgate.netresearchgate.net |
| Novozym 435 (Candida antarctica lipase B) | Commercial immobilization | Vinyl acetate | Not specified | Optimized process for producing (R)-1-indanol, but applicable to (S)-enantiomer resolution. | acs.org |
Advanced Spectroscopic and Computational Analysis
Conformational Analysis and Molecular Dynamics
The conformational landscape of (S)-(+)-1-Indanol is primarily defined by the puckering of its five-membered cyclopentene (B43876) ring and the orientation of the hydroxyl group. acs.orgrsc.org This leads to a dynamic equilibrium between different conformers, which is significantly influenced by the surrounding solvent environment. acs.orgbenchchem.com
Ring Puckering Conformations (Pseudoaxial vs. Pseudoequatorial)
This compound possesses two primary ring puckering conformations. acs.orgnih.gov These conformations are distinguished by the position of the hydroxyl substituent at the C1 position, which can be either pseudoaxial or pseudoequatorial. acs.orgrsc.org The puckering of the five-membered ring results in these two distinct spatial arrangements. acs.org
Computational studies, including quantum chemical (QC) calculations, indicate that the pseudoequatorial conformation is generally more stable and, therefore, more abundant than the pseudoaxial form. acs.orgresearchgate.net For instance, in some substituted indans, the pseudoequatorial conformer is approximately four times more prevalent. nih.govresearchgate.net High-resolution ultraviolet spectroscopy has identified these distinct conformational states, often referred to as equatorial (eq1) and axial (ax2), with the equatorial conformer being the most thermodynamically stable under standard conditions. benchchem.com
| Conformer | Substituent Position | Relative Stability |
| Equatorial (eq1) | Pseudoequatorial | More stable, lower energy |
| Axial (ax2) | Pseudoaxial | Less stable, higher energy |
Solvent-Dependent Conformations and Hydrogen Bonding Interactions
The conformational equilibrium of this compound is highly sensitive to the solvent. acs.orgbenchchem.com The nature of the solvent, particularly its ability to form hydrogen bonds, plays a crucial role in determining the population of different conformers. acs.orgrsc.org
In non-hydrogen-bonding solvents like carbon tetrachloride (CCl₄), this compound exists in a limited number of conformations. acs.orgnih.gov Research indicates the presence of six primary conformers, which arise from the rotation of the O-H group for each of the ring puckering conformations. acs.orgnih.gov In CCl₄, intramolecular forces and the inherent stability of the ring puckering dictate the conformational preferences. rsc.org The simulation of vibrational spectra in CCl₄ based solely on static optimized geometries has been found to be insufficient, highlighting the need for more dynamic computational models to accurately reproduce experimental observations, particularly for Vibrational Circular Dichroism (VCD) spectra. rsc.org
In contrast, when dissolved in a hydrogen-bonding solvent such as dimethyl sulfoxide (B87167) (DMSO), the conformational landscape of this compound becomes significantly more complex. acs.orgnih.gov The strong propensity of DMSO to form intermolecular hydrogen bonds with the hydroxyl group of the indanol leads to the formation of numerous solute-solvent complexes. acs.orgrsc.org
First-principles molecular dynamics (FPMD) simulations show that this compound is hydrogen-bonded to at least one DMSO molecule. rsc.org This interaction drastically alters the conformational populations. In a DMSO-d₆ solution, it has been estimated that at least 30 different conformers have a population of approximately 1% or more. acs.orgnih.gov Despite this complexity, the pseudoequatorial conformation still dominates, accounting for about 77% of the population, while the pseudoaxial conformer constitutes the remaining 23%. acs.orgnih.gov The formation of these numerous conformers is a direct result of the explicit solute-solvent hydrogen bonding interactions. acs.org
| Solvent | Key Characteristics | Number of Conformers | Dominant Conformation |
| CCl₄ | Non-hydrogen-bonding | Six primary conformers | Governed by ring puckering |
| DMSO | Hydrogen-bonding | Numerous conformers (~30 with >1% population) | Pseudoequatorial (~77%) |
Vibrational Spectroscopy and Chiroptical Studies
Vibrational spectroscopy, particularly when combined with chiroptical techniques, provides powerful tools for investigating the three-dimensional structure of chiral molecules like this compound. acs.orgrsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is exceptionally sensitive to the molecule's absolute configuration and conformation. acs.orgrsc.org
For this compound, experimental VCD spectra have been successfully compared with quantum chemical predictions, leading to detailed structural insights. acs.org These studies confirm that the positive ring puckering, which leads to a pseudoequatorial substituent, provides the dominant contribution to the VCD spectra. acs.org However, signatures of the less abundant pseudoaxial conformer are also detectable in the experimental spectra. acs.org
The influence of the solvent is also clearly reflected in the VCD spectra. rsc.org In DMSO, the formation of this compound:DMSO complexes through hydrogen bonding leads to specific VCD signatures that can be accurately modeled using "cluster-in-the-bulk" DFT calculations. rsc.org In the solid state, VCD spectroscopy reveals information about the supramolecular chirality arising from the crystal packing. d-nb.inforesearchgate.net The VCD spectrum of crystalline this compound is influenced by the P2₁ space group symmetry, where non-local interactions within the crystal lattice give rise to distinct chiroptical patterns. d-nb.info
Quantum Chemical (QC) Calculations for VCD Prediction
Infrared (IR) Spectroscopy for Conformational Inference
Infrared (IR) spectroscopy, while not inherently sensitive to chirality, is a powerful technique for inferring the dominant conformations of this compound. This is primarily achieved by analyzing the stretching vibrations of the hydroxyl (OH) group.
The frequency of the OH stretching vibration is highly sensitive to its local environment and conformation. In this compound, two primary conformers exist due to the puckering of the five-membered ring: one where the OH group is in a pseudo-equatorial position and another where it is in a pseudo-axial position. rsc.org These conformers have distinct OH stretching frequencies.
Gas-phase studies using supersonic jet IR spectroscopy have identified the OH stretching wavenumber for the equatorial conformer at 3627 cm⁻¹ and for the axial conformer at 3656 cm⁻¹. The equatorial conformation is generally found to be the more stable of the two. This difference in frequency allows for the identification and relative quantification of these conformers in various environments.
| Conformer | OH Stretching Frequency (cm⁻¹) | Notes |
|---|---|---|
| Pseudo-equatorial | 3627 (gas phase) | Generally the more stable conformer. rsc.org |
| Pseudo-axial | 3656 (gas phase) | Less stable conformer. rsc.org |
High-Resolution UV Spectroscopy
High-resolution ultraviolet (UV) spectroscopy, particularly when combined with supersonic jet cooling, is a powerful tool for probing the geometric structures of molecules in both their ground and electronically excited states. rsc.orgaip.org This technique significantly reduces vibrational and rotational temperatures, minimizing Doppler broadening and allowing for the resolution of individual rotational transitions. aip.org For 1-indanol (B147123), these studies have been crucial in identifying and characterizing its stable conformers. rsc.orgaip.org
Laser Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) spectroscopy has been instrumental in studying the S₁ ← S₀ electronic transition of jet-cooled 1-indanol. rsc.orgaip.orgresearchgate.net In these experiments, a tunable, narrowband continuous-wave laser excites the molecules, and the resulting fluorescence is detected. rsc.orgrsc.org This method has enabled the recording of rotationally resolved spectra for the two most stable conformers of 1-indanol, termed eq1 and ax2, which are defined by the equatorial or axial position of the hydroxyl group relative to the five-membered ring. rsc.orgresearchgate.net The LIF excitation spectrum of jet-cooled indan-1-ol reveals an intense band at 37,073 cm⁻¹ (band A) and a moderately intense band 31 cm⁻¹ lower in energy at 37,042 cm⁻¹ (band B). researchgate.net These bands are assigned to different conformational isomers. aip.org
By analyzing the LIF spectra, researchers have determined the lifetimes of the S₁ state for these conformers. rsc.orgrsc.org Furthermore, high-resolution LIF has been used to probe the population of specific rotational levels, which is a key component in studies of enantiomer-specific state transfer. aps.orgmpg.de
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy provides a mass-selective method to obtain electronic spectra. rsc.orgmpg.de In a typical (1+1)-REMPI experiment, one photon excites the molecule to an intermediate electronic state (S₁), and a second photon ionizes it. mpg.de The resulting ions are then detected by a time-of-flight mass spectrometer. researchgate.netmpg.de
Vibrationally resolved REMPI spectra of 1-indanol have been recorded, complementing the data from LIF spectroscopy. rsc.orgrsc.org These spectra have been used to identify the S₁ ← S₀ origin bands of the different conformers. rsc.org Two-color (1+1')-REMPI experiments, where the excitation and ionization lasers have different frequencies, have been employed to measure conformer-specific excited-state lifetimes through time-delay scans. rsc.orgmpg.de The number of observed conformers and their relative abundances in REMPI spectra have been shown to depend on the carrier gas used in the supersonic expansion (e.g., Argon, Neon, Helium). mpg.de
Rotational Resolution and Spectroscopic Parameters
The high-resolution LIF spectra of the S₁ ← S₀ origin bands of the eq1 and ax2 conformers of 1-indanol have been recorded with full rotational resolution, exhibiting observed linewidths of approximately 25 MHz. rsc.orgrsc.org The analysis of these rotationally resolved spectra allows for the precise determination of spectroscopic parameters. By fitting the experimental spectra to an asymmetric rotor model, rotational constants for both the ground (S₀) and the first electronically excited (S₁) states have been obtained. rsc.orgresearchgate.net
These experimental rotational constants are directly related to the molecule's geometry in each electronic state. rsc.org For both the eq1 and ax2 conformers, the transition dipole moment for the S₁ ← S₀ transition is predominantly aligned along the a-axis of the molecule. rsc.orgrsc.org The spectroscopic parameters derived from these high-resolution studies show good agreement with values obtained from ab initio calculations. rsc.orgresearchgate.net
| Conformer | State | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|---|
| eq1 | S₀ | 2253.9 | 1148.5 | 887.6 |
| S₁ | 2175.8 | 1131.9 | 874.1 | |
| ax2 | S₀ | 2415.7 | 1049.9 | 863.0 |
| S₁ | 2324.9 | 1038.5 | 849.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the stereochemistry of chiral molecules like this compound. Both ¹H and ¹³C NMR are employed to elucidate the compound's structure. nih.gov The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's three-dimensional structure and stereochemistry. acs.orgacs.org For instance, the relative positions of the hydroxyl group (axial vs. equatorial) can be inferred by comparing the observed chemical shifts to literature values. benchchem.com Advanced NMR techniques, such as 2D-COSY and HMQC, can provide further structural confirmation by revealing correlations between different nuclei. mdpi.com
Theoretical Calculations and Mechanistic Insights
Theoretical calculations are indispensable for interpreting experimental spectroscopic data and providing deeper mechanistic insights into the properties and reactivity of this compound. rsc.orgresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study this compound. benchchem.comresearchgate.net DFT calculations are used to optimize the geometries of the different conformers in both the ground and excited electronic states. rsc.org Functionals that include dispersion corrections, such as B3LYP-D3BJ, are often used to accurately model the subtle intramolecular interactions, like the interaction between the hydroxyl group and the π-cloud of the aromatic ring. rsc.org
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the reaction mechanisms involving this compound. acs.org Modeling reaction pathways and locating transition states provide insights into the stereoselectivity and efficiency of synthetic routes.
For instance, in the asymmetric reduction of 1-indanone (B140024) to form this compound, computational models can predict the energies of diastereomeric transition states. This helps in understanding how chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, favor the formation of the (S)-enantiomer. benchchem.com The stabilization of the transition state leading to the (S)-product is often attributed to specific non-covalent interactions between the substrate, the catalyst, and the reducing agent, which can be modeled computationally.
Similarly, the enzymatic oxidation of this compound has been studied using computational methods. For example, the oxidation by naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. leads to products like trans-1,3-indandiol and 3-hydroxy-1-indanone. benchchem.comresearchgate.net Computational modeling can help elucidate the reaction pathway by which the enzyme achieves this stereospecific oxidation. researchgate.net
Furthermore, computational studies have been employed to investigate the dehydration of 1-indanol to indene (B144670). These models can compare intramolecular versus intermolecular pathways and identify transition states, explaining how factors like catalyst type (e.g., zeolites) and reaction conditions influence product selectivity. conicet.gov.ar By calculating the energy barriers for different pathways, researchers can predict the most favorable conditions for achieving high yields of the desired product. conicet.gov.ar
The table below summarizes key applications of computational modeling in studying the reaction pathways of this compound.
| Reaction Type | Computational Method | Key Findings |
| Asymmetric Reduction of 1-Indanone | Density Functional Theory (DFT) | Elucidation of transition state stabilization leading to (S)-1-Indanol. |
| Enzymatic Oxidation | QM/MM (Quantum Mechanics/Molecular Mechanics) | Identification of active site interactions and stereospecific reaction pathways. |
| Catalytic Dehydration | Density Functional Theory (DFT) | Prediction of reaction pathways and selectivity towards indene formation. |
Analysis of Conformational Populations and Energy Landscapes
This compound possesses a flexible five-membered ring fused to a benzene (B151609) ring, resulting in a complex conformational landscape. mpg.de The puckering of this aliphatic ring and the orientation of the hydroxyl group give rise to multiple stable conformers. mpg.dersc.org Computational studies, often complemented by spectroscopic techniques like vibrational circular dichroism (VCD) and high-resolution UV spectroscopy, are essential for characterizing these conformers and their relative energies. rsc.orgacs.org
The potential energy surface (PES) of 1-indanol reveals several minima corresponding to different conformers. rsc.orgresearchgate.net These are generally classified based on whether the hydroxyl group is in a pseudo-equatorial (eq) or pseudo-axial (ax) position relative to the cyclopentane (B165970) ring. mpg.deresearchgate.net For each of these positions, the hydroxyl group can adopt different torsional angles. rsc.org
Computational calculations have shown that the equatorial conformers are generally lower in energy than the axial ones. benchchem.comresearchgate.net For example, high-resolution UV spectroscopy combined with ab initio calculations identified the two most stable conformers as eq1 and ax2. rsc.org The global minimum is the eq1 conformer, where the hydroxyl group is in an equatorial position. mpg.dersc.orgresearchgate.net The energy difference between conformers is often small, on the order of a few kJ/mol, leading to multiple conformers being populated at room temperature. benchchem.com
Solvation also plays a critical role in conformational populations. In non-hydrogen-bonding solvents like carbon tetrachloride (CCl₄), the conformational landscape is dominated by the intrinsic puckering of the ring. benchchem.com In contrast, in hydrogen-bonding solvents like dimethyl sulfoxide (DMSO), interactions with the solvent lead to a greater number of accessible conformers. benchchem.com
The table below presents data from a computational study on the conformers of 1-indanol.
| Conformer | Position of OH Group | Relative Energy (cm⁻¹) | Notes |
| eq1 | Equatorial | 0 | Global minimum energy conformer. mpg.dersc.orgresearchgate.net |
| ax2 | Axial | ~70-100 | Second most stable conformer observed in molecular beams. rsc.orgresearchgate.net |
| eq3 | Equatorial | 333 | The next most stable equatorial conformer. researchgate.net |
HOMO-LUMO and NBO Analyses
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. openaccesspub.org For this compound and its derivatives, HOMO-LUMO analysis, typically performed using DFT calculations, provides insights into charge transfer possibilities within the molecule. nih.govjocpr.com
In general, the HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. For molecules like 1-indanol derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the entire molecule or localized on specific functional groups. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of charge distribution, hyperconjugative interactions, and delocalization of electron density. nih.govresearchgate.net
For this compound and related compounds, NBO analysis can reveal important stabilizing interactions. For example, in 2-bromo-1-indanol, NBO analysis has been used to describe the intramolecular hydrogen bond between the hydroxyl hydrogen and the π-cloud of the benzene ring as a donor-acceptor interaction. jocpr.comresearchgate.net This type of analysis quantifies the stabilization energy associated with such interactions.
NBO analysis can also elucidate the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov In indanone derivatives, strong interactions between the σ and π electrons of the ring system and the antibonding orbitals can lead to significant stabilization energy, indicating strong electron delocalization. nih.gov
The table below summarizes the key insights gained from HOMO-LUMO and NBO analyses of indanol derivatives.
| Analysis Type | Key Parameters | Information Gained |
| HOMO-LUMO | Energy of HOMO, Energy of LUMO, HOMO-LUMO Gap | Electronic stability, reactivity, charge transfer potential. openaccesspub.org |
| NBO | Stabilization Energy (E(2)), Electron Density (ED) | Intramolecular bonding, hyperconjugative interactions, electron delocalization. nih.gov |
Applications in Advanced Organic Synthesis and Catalysis
Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is cleaved to yield the enantiomerically enriched product. While this is a powerful strategy in asymmetric synthesis, the direct use of (S)-(+)-1-Indanol as a chiral auxiliary is not as widely documented as that of its amino-functionalized analogue, cis-1-amino-2-indanol. The applications in diastereoselective alkylation and reduction are most prominently associated with this derivative. mdpi.com
The use of chiral auxiliaries to direct the alkylation of enolates is a fundamental method for constructing stereogenic centers. In the context of the indane framework, derivatives of cis-1-amino-2-indanol are well-regarded for this purpose. mdpi.combenchchem.com These amino alcohols can be converted into chiral oxazolidinones, which serve as effective auxiliaries in diastereoselective enolate alkylation reactions. researchgate.net
Similarly, the diastereoselective reduction of prochiral ketones and other carbonyl compounds can be achieved by attaching a chiral auxiliary to the substrate. Research has shown that derivatives of cis-1-amino-2-indanol are effective auxiliaries for controlling the facial selectivity of hydride attack on carbonyl groups. mdpi.combenchchem.com For instance, 1-(arylsulfonamido)-2-aminoindanols have been employed as chiral auxiliaries for the highly stereoselective reduction of α-keto esters. nih.gov
Ligand and Catalyst Design in Enantioselective Catalysis
The rigid bicyclic structure of the indane skeleton makes it an excellent platform for designing chiral ligands and catalysts. These catalysts create a chiral environment around a metal center, enabling the enantioselective transformation of substrates.
Chiral oxazaborolidine catalysts, particularly those developed by Corey, Bakshi, and Shibata (CBS), are highly effective reagents for the enantioselective reduction of prochiral ketones. insuf.org These catalysts are prepared from chiral β-amino alcohols. A prominent and highly successful precursor for these catalysts is (1R,2S)-cis-1-amino-2-indanol, the amino-analogue of indanol. mdpi.comijprs.comacs.org The resulting oxazaborolidine catalyst, derived from the amino alcohol, creates a sterically defined pocket that directs an incoming reducing agent (like borane) to one face of a ketone, thereby producing a chiral alcohol with high enantiomeric excess. This compound itself is a frequent product of such CBS-reductions of 1-indanone (B140024), rather than being the building block for the catalyst. whiterose.ac.uk
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org The efficiency and selectivity of these reactions are heavily dependent on the structure of the ligand coordinated to the palladium center. While the indane framework is a common feature in successful chiral ligands (e.g., BOX and PyBOX), these are typically synthesized from cis-1-amino-2-indanol. mdpi.com
Conversely, palladium catalysis is also used to synthesize the indanol scaffold itself. Domino reactions involving an allylstannylation-Heck sequence have been developed to produce substituted indanols enantioselectively. thieme-connect.com Another approach involves the intramolecular C(sp³)–H arylation to form the five-membered ring of the indanol system. researchgate.net
While this compound is not typically used to construct chiral guanidine (B92328) catalysts, it is a key product in reactions that utilize such catalysts. A highly efficient method for obtaining enantiomerically pure this compound is the silylative kinetic resolution of racemic 1-indanol (B147123). nih.govresearchgate.net
In this process, a chiral guanidine catalyst is used to selectively catalyze the silylation of one enantiomer of the racemic alcohol at a much faster rate than the other. The (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine catalyst, for example, has proven highly effective. nih.govacs.org Using a silylating agent like triphenylchlorosilane, this catalyst preferentially promotes the reaction of the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. benchchem.com This method is notable for its efficiency, requiring very low catalyst loadings (as low as 0.5 mol%) to achieve high selectivity. nih.govacs.org The process has been successfully applied on a gram scale. nih.gov
| Substrate | Catalyst | Catalyst Loading (mol%) | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| rac-1-Indanol | (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine | 0.5 | up to 89 | nih.govresearchgate.net |
| rac-trans-2-alkyl-1-indanols | Chiral Guanidine | 0.5 | Good to High | researchgate.net |
Heterogeneous Platinum Catalysts and Chiral Modifiers
The enantioselective hydrogenation of prochiral ketones is a critical transformation in organic synthesis, and heterogeneous catalysts play a pivotal role due to their ease of separation and recyclability. conicet.gov.ar The modification of these catalysts with chiral auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
Enantioselective Hydrogenation of Ethyl Pyruvate (B1213749)
The enantioselective hydrogenation of ethyl pyruvate to produce ethyl lactate (B86563) is a benchmark reaction for evaluating the effectiveness of chiral heterogeneous catalysts. conicet.gov.ar In this context, this compound has been investigated as a chiral modifier for platinum-based catalysts.
Studies utilizing a Pt/SiO₂ catalyst have explored the influence of various chiral modifiers, including this compound. conicet.gov.ar Research has shown that the enantioselective hydrogenation of ethyl pyruvate is a structure-sensitive reaction, with the particle size of the platinum catalyst influencing the outcomes. conicet.gov.ar For instance, a Pt/SiO₂ catalyst with a platinum particle size of 6.5 nm was found to be optimal in certain studies. conicet.gov.ar
However, when this compound was used as the chiral modifier for the Pt/SiO₂ catalyst in the hydrogenation of ethyl pyruvate, it resulted in a racemic mixture of the product, meaning no enantioselectivity was observed. conicet.gov.arresearchgate.net This is in contrast to other chiral modifiers like (S)-(+)-1-aminoindan, which under similar conditions, yielded an enantiomeric excess (ee) of 63%. conicet.gov.ar The lack of enantioselectivity with this compound is attributed to the absence of a basic nitrogen atom, which is considered essential for effective enantiodifferentiation on the catalyst surface. unlp.edu.ar The hydroxyl group in this compound does not facilitate the necessary interactions to create a chiral environment for the hydrogenation reaction. unlp.edu.ar
| Modifier | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |
| This compound | Pt/SiO₂ | 2-Propanol | 0% (Racemic) | conicet.gov.ar |
| (S)-(+)-1-Aminoindan | Pt/SiO₂ | 2-Propanol | 63% | conicet.gov.ar |
| (1R, 2S)-(+)-cis-1-Amino-2-indanol | Pt/SiO₂ | 2-Propanol | Erosion of ee | conicet.gov.ar |
Synthesis of Complex Organic Molecules
The chiral nature of this compound makes it an invaluable starting material for the synthesis of a variety of complex and biologically significant organic molecules. smolecule.com
Indanyl Nucleoside Analogues
This compound and its derivatives serve as scaffolds for the synthesis of indanyl nucleoside analogues. These compounds are of interest in medicinal chemistry for their potential therapeutic activities. For example, new indanyl nucleoside analogues have been synthesized and evaluated for their cytotoxicity against certain cell lines and their effect on viral replication, such as the Hepatitis C virus (HCV). benchchem.com
Derivatives with Specific Biological Activities
The indane framework is present in numerous compounds with a wide range of biological activities. ijpsr.comajpsonline.com Derivatives of this compound have been explored for various therapeutic applications. benchchem.com Research has indicated that certain derivatives may possess anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comajpsonline.combenchchem.com The structural modifications of the indanol core can lead to compounds with enhanced biological efficacy. benchchem.com For instance, indanyl-1,2,3-triazole derivatives have shown potent effects against Mycobacterium tuberculosis. benchchem.com
| Derivative Class | Potential Biological Activity | Reference |
| Indanyl Nucleoside Analogues | Antiviral (HCV) | benchchem.com |
| Indanyl-1,2,3-triazoles | Antimicrobial (Mycobacterium tuberculosis) | benchchem.com |
| General Derivatives | Anti-inflammatory, Anticancer | smolecule.combenchchem.com |
Precursor for Rasagiline (B1678815) Mesylate (TVP1012)
A significant application of this compound is its role as a key precursor in the synthesis of Rasagiline Mesylate (TVP1012). researchgate.netresearchgate.net Rasagiline is a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B) and is used in the treatment of Parkinson's disease. ajpsonline.com The synthesis of enantiomerically pure Rasagiline relies on the availability of optically pure starting materials like this compound. researchgate.net Biocatalytic methods, such as the asymmetric reduction of 1-indanone using whole-cell biocatalysts like Lactobacillus paracasei, have been developed for the efficient, large-scale production of this compound in high yield and enantiomeric purity, making the synthesis of Rasagiline more sustainable and environmentally friendly. researchgate.netresearcher.lifeyildiz.edu.tr
Reactivity and Derivatization Studies
Oxidation and Dehydrogenation Reactions
(S)-(+)-1-Indanol, a chiral secondary alcohol, undergoes various oxidation and dehydrogenation reactions, yielding several important derivatives. These transformations are crucial in synthetic chemistry and biocatalysis.
Conversion to 1-Indanone (B140024)
The oxidation of 1-indanol (B147123) to 1-indanone is a common transformation. sacredheart.edu This can be achieved using various oxidizing agents. For instance, microwave-assisted oxidation utilizing polymer-supported chromic acid in dichloromethane (B109758) has been shown to be an effective method. sacredheart.edubenchchem.com Studies have demonstrated that both time and temperature influence the percent conversion of indanol to indanone, with increases in both parameters leading to higher conversion rates. sacredheart.edu
Additionally, dehydrogenation processes can yield 1-indanone. Transfer dehydrogenation of 1-indanol over a heterogeneous palladium catalyst, with cyclohexene (B86901) acting as a hydrogen acceptor, has been investigated. sigmaaldrich.com Furthermore, soluble oxidoreductases from bovine liver have been shown to catalyze the dehydrogenation of 1-indanol. nih.gov A specific bovine liver cytosolic dihydrodiol dehydrogenase, DD3, exhibits significant dehydrogenase activity for this compound. nih.gov The enzymatic reaction is believed to follow a typical ordered Bi Bi mechanism. nih.gov
Formation of Indandiols (e.g., trans-1,3-indandiol, cis-1,3-indandiol)
This compound can be converted to various indandiol stereoisomers through stereospecific oxidation. A notable example is the oxidation by naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4. asm.org When a recombinant Escherichia coli strain expressing NDO is used, (S)-1-indanol is oxidized primarily to trans-(1S,3S)-indan-1,3-diol. asm.orgresearchgate.netnih.gov In this biotransformation, trans-1,3-indandiol is the major product, with small amounts of other compounds also being formed. asm.orgresearchgate.net
The formation of different indandiol stereoisomers is highly dependent on the stereochemistry of the starting material. While (S)-1-indanol yields the trans-diol, the oxidation of (R)-1-indanol by the same enzyme system produces cis-1,3-indandiol. asm.orgresearchgate.netresearchgate.net This highlights the stereospecificity of the NDO-catalyzed reaction. asm.org
Formation of Hydroxy-1-Indanone
In addition to indandiols, the oxidation of this compound can also lead to the formation of hydroxy-1-indanone. Specifically, the oxidation by naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 yields (R)-3-hydroxy-1-indanone as a minor product alongside the major product, trans-(1S,3S)-indan-1,3-diol. asm.orgresearchgate.netnih.gov It has been suggested that 1-indanone is an intermediate in the pathway to forming 3-hydroxy-1-indanone. asm.org
Stereospecific Oxidation by Bacterial Dioxygenases
Bacterial dioxygenases are versatile biocatalysts capable of performing highly specific oxidation reactions on a variety of substrates, including this compound.
Naphthalene Dioxygenase (NDO) from Pseudomonas sp.
Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 is a well-studied enzyme that exhibits remarkable stereospecificity in the oxidation of this compound. asm.orggoogle.com This multicomponent enzyme system catalyzes a range of reactions, including monohydroxylation and desaturation. google.com
When (S)-1-indanol is the substrate, a recombinant E. coli strain expressing NDO oxidizes it to two main products: trans-(1S,3S)-indan-1,3-diol (the major product at 95.5%) and (R)-3-hydroxy-1-indanone (the minor product at 4.5%). asm.orgresearchgate.netnih.gov Studies with purified NDO have confirmed that it oxidizes (S)-1-indanol to trans-1,3-indandiol, along with minor amounts of 1-indenol and 1-indanone. asm.orgresearchgate.net The formation of these products demonstrates the monooxygenase activity of NDO. asm.org
The stereochemical outcome of the reaction is highly dependent on the starting material. The oxidation of (R)-1-indanol by the same NDO system yields a different set of products, namely cis-1,3-indandiol, (R)-3-hydroxy-1-indanone, and cis-1,2,3-indantriol. asm.orgresearchgate.net This underscores the influence of the substrate's preexisting stereochemistry on the enzymatic reaction. asm.org
Synthesis of Indanol-1,2,3-triazole Derivatives
This compound serves as a precursor for the synthesis of various derivatives, including those containing a 1,2,3-triazole ring system. These derivatives are often synthesized via "click chemistry," specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. mdpi.comtjnpr.org
In this context, new indanol-1,2,3-triazole derivatives have been designed and synthesized. tjnpr.org This general approach has been used to create libraries of 1,2,3-triazole derivatives from various starting materials for applications such as the development of novel anticancer agents. bohrium.com
Click Chemistry Approaches
The functional hydroxyl group of this compound serves as a key handle for derivatization, enabling its incorporation into more complex molecular architectures through various synthetic methodologies. Among these, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized for the synthesis of novel indanol-1,2,3-triazole derivatives. tjnpr.org This approach typically involves a two-step process: first, the (S)-1-indanol core is functionalized with either a terminal alkyne or an azide group. This "activated" indanol is then reacted with a corresponding azide- or alkyne-containing partner molecule.
The Huisgen 1,3-dipolar cycloaddition process, catalyzed by a copper(I) source, facilitates the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. tjnpr.org This linkage serves to covalently connect the chiral indanol moiety to another chemical entity. Research in this area has led to the design and synthesis of new indanol-1,2,3-triazole compounds, which have been subsequently evaluated for various biological activities. tjnpr.org
Silylation Kinetics and Stereoselectivity
The kinetic resolution of racemic 1-indanol via asymmetric silylation is a well-established method for obtaining the enantiomerically pure (S)-form. This process relies on the differential rate of reaction of the two enantiomers with a silylating agent in the presence of a chiral catalyst. Chiral guanidine (B92328) catalysts have proven to be particularly effective for this transformation. researchgate.netijsra.net
Efficient kinetic resolution of racemic 1-indanol and its derivatives has been achieved using triphenylchlorosilane as the silylating agent, catalyzed by a chiral guanidine such as (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine ((R,R)-NβNpEtBG). researchgate.netmdpi.com Studies have shown that this system is highly efficient, requiring only a low catalyst loading (e.g., 0.5 mol%) to achieve significant conversion with high selectivity factors (s-values) up to 89. researchgate.netmdpi.com The selectivity arises from the catalyst's ability to preferentially stabilize the transition state for the silylation of one enantiomer over the other through non-covalent interactions. openmedicinalchemistryjournal.com
The success of this method has enabled the gram-scale production of enantiopure (S)-1-indanol, making it a benchmark for the resolution of racemic secondary alcohols. researchgate.netopenmedicinalchemistryjournal.com The choice of catalyst and silylating agent can be tuned depending on the specific substituents on the indanol ring to optimize selectivity. Current time information in Bangalore, IN. For instance, while triphenylchlorosilane is optimal for unsubstituted 1-indanol, other agents like phenyldimethylsilane (PhMe2SiCl) may be preferred for derivatives with different steric or electronic properties. Current time information in Bangalore, IN.
| Catalyst | Silylating Agent | Selectivity Factor (s) | Reference |
|---|---|---|---|
| (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine | Triphenylchlorosilane | Up to 89 | researchgate.netmdpi.com |
| Chiral Guanidine | Phenyldimethylsilane | High Selectivity | Current time information in Bangalore, IN. |
Epoxide Ring-Opening Reactions and Stereoselective Cyclization Principles
While this compound itself is not an epoxide, stereoselective epoxide ring-opening reactions are fundamental to the synthesis of its important derivatives, most notably cis-1-amino-2-indanol. The common strategy begins with indene (B144670), which is converted to its corresponding epoxide, indene oxide. The subsequent nucleophilic ring-opening of this epoxide is a key step that dictates the stereochemistry of the final product.
The ring-opening of an epoxide like (1R,2S)-indene oxide with a nucleophile, such as ammonia (B1221849) or sodium azide, typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. For example, the reaction of (1R,2S)-indene oxide with ammonia yields trans-1-amino-2-indanol. This trans-diol can then undergo further transformations.
A crucial principle in the synthesis of cis-derivatives from these trans-intermediates involves a subsequent stereoselective cyclization. For instance, the trans-amino alcohol can be converted into a derivative with a leaving group at the C2 position. An intramolecular cyclization reaction then proceeds with another inversion of configuration, leading to the formation of a cis-product. This two-step process, involving two successive inversions, is a powerful strategy for controlling the final diastereoselectivity. These principles highlight how the stereochemistry of epoxide ring-opening reactions is leveraged to access specific stereoisomers of functionalized indanols. openmedicinalchemistryjournal.com
| Starting Material | Nucleophile/Reagent | Key Intermediate | Stereochemical Principle | Reference |
|---|---|---|---|---|
| Indene | 1. Epoxidation (e.g., with mCPBA) 2. Sodium Azide (NaN₃) | trans-1-azido-2-indanol | Ring-opening with inversion | |
| (1R,2S)-Indene Oxide | Ammonia (NH₃) | trans-1-amino-2-indanol | Ring-opening with inversion | |
| trans-1-amino-2-indanol derivative | 1. Activation of C2-OH 2. Intramolecular Cyclization | cis-oxazoline derivative | Cyclization with inversion |
Mechanistic Investigations and Structure Activity Relationships Sar
Mechanistic Studies of Biocatalytic Reductions
The synthesis of (S)-(+)-1-Indanol is frequently accomplished via the biocatalytic asymmetric reduction of its prochiral ketone precursor, 1-indanone (B140024). benchchem.com This transformation leverages whole-cell biocatalysts or isolated enzymes, primarily from the alcohol dehydrogenase (ADH) family, also known as carbonyl reductases (KREDs). frontiersin.org These enzymes offer high stereoselectivity, yielding enantiomerically pure alcohols under mild reaction conditions. frontiersin.orgresearchgate.net
The fundamental mechanism of an ADH-catalyzed reduction involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NAD(P)H, to the carbonyl carbon of the substrate. frontiersin.orgwikipedia.org The process begins with the binding of both the cofactor and the 1-indanone substrate within the enzyme's active site. frontiersin.org In many ADHs, a metal ion, often zinc, is present in the active site to coordinate the carbonyl oxygen of the substrate, positioning it for reduction. wikipedia.orgproteopedia.org The stereochemical outcome of the reduction is dictated by the specific orientation of the substrate within the active site. mdpi.com Most ADHs adhere to Prelog's rule, which means they deliver the hydride from the nicotinamide cofactor to the re-face of the prochiral ketone. mdpi.com In the case of 1-indanone, this specific hydride attack results in the formation of the desired (S)-configured alcohol. frontiersin.orgmdpi.com Once the hydride transfer is complete, the resulting (S)-1-indanol and the oxidized cofactor (NAD(P)⁺) are released from the enzyme, which can then begin another catalytic cycle. frontiersin.org
Several studies have demonstrated the efficacy of this biocatalytic approach. For instance, various strains of lactic acid bacteria (LAB) have been screened for their reductive capabilities. Lactobacillus paracasei BD71 was identified as a particularly effective whole-cell biocatalyst for the enantioselective reduction of 1-indanone, achieving high conversion and enantiomeric excess. researchgate.netresearchgate.net Similarly, Saccharomyces cerevisiae cells are also utilized as whole-cell biocatalysts, employing their endogenous oxidoreductases to facilitate the reaction. benchchem.com
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | 93 | >99 | researchgate.net |
| Lactobacillus fermentum P1 | 1-(1,3-benzodioxal-5-yl) ethanone | (S)-1-(1,3-benzodioxal-5-yl) ethanol | 99 | 99 | researchgate.net |
| ADH from Rhodococcus sp. | Biaryl ketone | (S)-configured biaryl-containing alcohol | Good | High | mdpi.com |
| Saccharomyces cerevisiae | 1-Indanone | (S)-1-Indanol | - | High | benchchem.com |
Influence of Chirality on Catalytic Activity
The chirality inherent in the (S)-1-indanol scaffold and its derivatives is fundamental to their application in asymmetric catalysis. The rigid, bicyclic structure serves as an excellent chiral backbone for ligands, which can then transfer their stereochemical information to a prochiral substrate during a catalytic reaction. mdpi.com The effectiveness of this chirality transfer is governed by a combination of steric and electronic factors, as well as the formation of specific non-covalent interactions like hydrogen bonds. csic.es
In asymmetric catalysis, the chiral catalyst and a prochiral substrate form diastereomeric transition states, which differ in energy. The magnitude of this energy difference determines the enantiomeric excess of the product. csic.es Ligands derived from the amino-indanol scaffold create a well-defined "chiral pocket" around the metal center. csic.es
Steric effects arise from the spatial arrangement of the ligand's bulky groups. These groups create repulsive interactions that physically block one of the two possible pathways for the substrate to approach the catalytic center, favoring the other, less hindered path. csic.esrsc.org The rigid indane framework ensures that the substituents occupy specific and predictable positions, enhancing the enantioselectivity. mdpi.com For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, increasing the steric bulk of substituents on an amino-indanol derived ligand leads to a significant increase in the enantiomeric purity of the resulting secondary alcohol. researchgate.net
Electronic effects pertain to the influence of a substituent's electron-donating or electron-withdrawing nature on the catalyst's reactivity and selectivity. csic.esaip.org Subtle changes in the electronic properties of the chiral ligand can have a dramatic effect on the efficiency of a reaction. nih.gov For instance, in palladium-catalyzed allylic alkylations, the high enantioselectivities achieved with certain ligands are attributed to both the steric and electronic properties associated with the α-substituent. acs.org These electronic interactions can stabilize or destabilize the transition state, further differentiating the energy levels of the competing reaction pathways.
Hydrogen bonding is a crucial non-covalent interaction that plays a significant role in stabilizing the key transition state that leads to the desired enantiomer. rsc.orgajchem-b.com The hydroxyl group of (S)-1-indanol or the NH/OH groups in its amino-indanol derivatives can act as hydrogen bond donors. mdpi.com This ability allows the chiral ligand to form a hydrogen bond with a functional group on the substrate, such as a carbonyl oxygen. mdpi.commdpi.com
This interaction serves to lock the substrate into a specific orientation relative to the catalyst's active site. mdpi.com By pre-organizing the substrate in this manner, the hydrogen bond lowers the activation energy of the favored reaction pathway, thereby enhancing both the reaction rate and the enantioselectivity. mdpi.comacs.org For example, in the asymmetric hydrogenation of ketones catalyzed by certain iridium complexes, the OH functionality of the chiral ligand is believed to promote the catalytic process by forming a hydrogen bond that influences the enantiodiscrimination of the reaction. mdpi.com Similarly, computational studies have shown that hydrogen bonds between a catalyst's sulfonyl group and the substrate are critical for minimizing the energy of the transition state. mdpi.com
Structure-Activity Relationship Studies of Derivatives
Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its activity. For derivatives of 1-indanol (B147123), these studies are essential for optimizing their performance as chiral ligands or auxiliaries in asymmetric synthesis.
Research has shown that even minor changes to the indanol scaffold can lead to significant differences in catalytic outcomes. A study on the enantioselective addition of diethylzinc to aldehydes using a series of trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol ligands demonstrated a clear SAR. It was found that the enantiomeric excess of the product alcohol increased considerably when the steric bulk of the substituents on both the nitrogen atom and the carbinol carbon (C-1) was increased. This suggests that greater steric hindrance in the chiral ligand creates a more selective environment for the catalytic reaction. researchgate.net
| Ligand | R¹ (at C-1) | R² (at N) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1a | Ph | Me | 85 | 80.5 |
| 1b | Ph | Et | 80 | 83.2 |
| 1c | Ph | n-Pr | 75 | 85.4 |
| 2a | 1-Naphthyl | Me | 85 | 88.6 |
| 3a | 2-Naphthyl | Me | 80 | 85.2 |
| 4a | p-Tolyl | Me | 82 | 82.3 |
| 5a | p-Anisyl | Me | 80 | 81.1 |
| 6a | p-Cl-Ph | Me | 88 | 93.1 |
Another study compared the effectiveness of this compound, (S)-(+)-1-aminoindan, and (1R, 2S)-(+)-cis-1-amino-2-indanol as chiral modifiers for a Pt/SiO₂ catalyst in the hydrogenation of ethyl pyruvate (B1213749). The results showed a strong dependence on the modifier's structure. While (S)-(+)-1-aminoindan produced the product with a 63% enantiomeric excess, this compound itself yielded a racemic mixture, and the cis-1-amino-2-indanol derivative led to an "erosion of enantiomeric excess". conicet.gov.ar This highlights that the mere presence of a chiral center is not sufficient; the specific functional groups and their spatial arrangement are critical for effective chiral induction.
Furthermore, the amino-indanol scaffold has been successfully used to create chiral N-heterocyclic carbene (NHC) catalysts. In these systems, tuning the steric and electronic nature of substituents on the triazolinylidene portion of the catalyst allows for the optimization of both reactivity and enantioselectivity for specific substrates. nih.gov
Separation and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and purity assessment of 1-indanol (B147123) enantiomers. nih.gov The method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.
Polysaccharide-based CSPs are particularly effective. For instance, columns like ChromegaChiral CCS, which is based on amylose (B160209) tris[(S)-α-methylbenzylcarbamate], can effectively separate the enantiomers of 1-indanol. mz-at.dehplc.eu A notable advantage of this specific stationary phase is its ability to achieve sharp peaks and excellent separation without the use of additives like diethylamine (B46881) (DEA), which are often required to improve the peak shape for amine-containing compounds. mz-at.dehplc.eu The separation mechanism on such columns often involves π-π interactions between the aromatic ring of the indanol and the chiral selector. benchchem.com For accurate quantification of enantiomeric excess, the chromatographic peaks should be well-resolved, typically with a resolution value greater than 1.5. nih.gov Commercial samples of (S)-(+)-1-Indanol have been verified to have an enantiopurity better than 99.8% using this technique. nih.gov
| Stationary Phase Type | Specific Column/Phase Mentioned | Key Separation Principle | Notes |
|---|---|---|---|
| Polysaccharide-based (Amylose derivative) | ChromegaChiral CCS (amylose tris[(S)-α-methylbenzylcarbamate]) | π-π interactions, hydrogen bonding | Provides sharp peaks without the need for additives like DEA. mz-at.dehplc.eu |
| Porphyrin-based | TPP (Tetraphenyl Porphyrin) | π-π interactions | Preferred for separating 1-indanol enantiomers due to strong π-π interactions. benchchem.com |
Gas Chromatography (GC) with Polar Columns
Gas chromatography utilizing polar columns is another established method for verifying the enantiomeric excess of 1-indanol. benchchem.combenchchem.com The choice of stationary phase is critical for achieving enantioseparation.
In some cases, derivatization of the alcohol to a trifluoroacetylated form can enhance volatility, improve peak shape, and increase enantioselectivity on certain chiral GC columns. nih.gov A study comparing a tetraphenyl porphyrin (TPP) stationary phase—a polar column—with a standard, less polar HP-5MS column demonstrated the TPP column's superior performance for separating a mixture of alcohols, including 1-indanol. nih.govfrontiersin.org The TPP column yielded better resolution and more symmetrical peaks. frontiersin.org Notably, the elution order of 1-indanol and n-decanol was reversed on the two columns, highlighting the unique selectivity of the TPP phase, which is attributed to its strong π-π interaction capabilities with cyclic compounds like 1-indanol. nih.govfrontiersin.org
| Column Type | Stationary Phase | Selectivity for 1-Indanol | Reference |
|---|---|---|---|
| Polar | Tetraphenyl Porphyrin (TPP) | High selectivity for cyclic compounds via π-π interactions. Resolved 1-indanol from nerol. | nih.gov, frontiersin.org |
| Low-Polarity | HP-5MS | Lower selectivity; 1-indanol co-eluted with nerol. | nih.gov, frontiersin.org |
Future Directions and Emerging Research Areas
Development of Novel Biocatalysts and Engineered Enzymes
The shift towards biocatalysis for the synthesis of chiral alcohols like (S)-1-Indanol is driven by the high selectivity and mild reaction conditions offered by enzymes. researchgate.net Research is moving beyond the use of simple whole-cell systems to the design and application of highly specific and robust engineered enzymes.
A significant area of development is the screening and application of novel microorganisms. For instance, various strains of lactic acid bacteria (LAB) have been investigated for the enantioselective reduction of 1-indanone (B140024). researchgate.netitu.edu.tr Lactobacillus paracasei BD71, in particular, has been identified as a highly effective whole-cell biocatalyst, capable of producing (S)-1-Indanol on a gram scale with high yield (93%) and excellent enantiomeric excess (>99% ee). researchgate.nettandfonline.comresearcher.life This represents a cheap, clean, and environmentally friendly alternative to traditional chemical methods. tandfonline.com Early work also demonstrated the utility of plant cell extracts, such as from Daucus carota, which achieved high enantioselectivity (98% ee) in the reduction of 1-indanone, albeit with more moderate yields (57%). researchgate.nettandfonline.com
The next frontier lies in protein engineering to create enzymes with tailored properties. rsc.org By modifying the active site of enzymes like alcohol dehydrogenases or reductive aminases, researchers can enhance their activity, stability, and stereoselectivity for non-natural substrates like 1-indanone. frontiersin.orgnih.gov For example, reductive aminases (RedAms) have been engineered through rational design to synthesize derivatives like (R)-rasagiline with greater than 99% enantiomeric excess. frontiersin.org This approach of modifying existing enzymes or designing new ones expands the biocatalytic toolbox, enabling the synthesis of complex chiral molecules with unprecedented precision and efficiency. rsc.orgnih.gov
| Biocatalyst | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Lactobacillus paracasei BD71 | >99 | 93 | >99 | tandfonline.com |
| Daucus carota (cell extracts) | - | 57 | 98 | researchgate.nettandfonline.com |
| Lactobacillus paracasei BD101 | >99 | 98 | 74 | researchgate.net |
Integration of Advanced Computational Methods for Predictive Design
Advanced computational methods are becoming indispensable in the design of synthetic pathways and catalysts for producing (S)-1-Indanol. These tools allow for the de novo design of enzymes and the prediction of reaction outcomes with increasing accuracy, accelerating the development process. nih.govresearchgate.net
Computational enzyme design protocols, such as Rosetta, enable the creation of artificial enzymes for specific reactions not found in nature, like stereoselective carbon-carbon bond formations. acs.org This process involves defining an ideal active site geometry to stabilize the reaction's transition state and then fitting this geometry into a stable protein scaffold. acs.orgescholarship.org While these initial designs may exhibit modest activity, they serve as excellent starting points for further optimization through laboratory evolution. escholarship.org
Furthermore, the integration of machine learning and artificial intelligence is revolutionizing the field. mdpi.com AI algorithms can be trained on vast datasets of chemical reactions to predict the products of unknown reactions or to propose complete retrosynthetic pathways for complex molecules. nih.gov These predictive models can analyze various factors, including substrate structure and reaction conditions, to guide the synthesis of target compounds like (S)-1-Indanol and its derivatives, significantly reducing the time and cost associated with experimental screening. beilstein-journals.org
Exploration of New Derivatization Strategies for Enhanced Bioactivity
(S)-1-Indanol and its precursor, 1-indanone, are valuable scaffolds for the synthesis of new chemical entities with potential therapeutic applications. beilstein-journals.orgmdpi.com A key area of future research involves the strategic derivatization of the indane core to develop compounds with enhanced or novel biological activities. nih.govnih.gov
The 1-indanone framework is a component of molecules designed to treat a wide range of conditions, including cancer, viral infections, and neurodegenerative diseases like Alzheimer's. beilstein-journals.orgnih.gov For example, derivatives of 1-indanone have been synthesized as multi-functional agents that inhibit cholinesterases and the self-assembly of amyloid-beta plaques, both of which are implicated in Alzheimer's disease. beilstein-journals.org
The chiral nature of (S)-1-Indanol is crucial, as different enantiomers of a derivative can have distinct biological effects. The synthesis of (R)-rasagiline, an anti-Parkinson's agent, and its (S)-enantiomer, which shows cardioprotective activity, highlights the importance of stereochemistry. frontiersin.org Future work will focus on developing stereoselective synthetic routes to access a wider variety of these derivatives. This includes the development of ligands and catalysts, such as those based on the related cis-1-amino-2-indanol structure, which are themselves critical tools in asymmetric synthesis. mdpi.comresearchgate.net The exploration of diverse synthetic transformations, such as enantioselective aza-Friedel–Crafts reactions, will enable the construction of complex indane-based molecules with multiple chiral centers, opening new avenues for drug discovery. acs.org
Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry's growing emphasis on sustainability is driving the adoption of green chemistry principles in the synthesis of (S)-1-Indanol and its precursors. nih.gov This approach aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Biocatalysis is inherently a green technology, utilizing renewable catalysts (enzymes) that operate under mild conditions—typically at or near room temperature and neutral pH in aqueous media. researchgate.nettandfonline.com This contrasts sharply with many traditional chemical syntheses that require harsh reagents, high temperatures, and organic solvents. The use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the production of (S)-1-Indanol exemplifies a clean and eco-friendly process. researchgate.nettandfonline.com
Another key strategy is the use of non-conventional energy sources to improve reaction efficiency. nih.gov Techniques like microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to produce 1-indanones. nih.gov These methods can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.
The development of environmentally benign synthesis routes also focuses on the choice of solvents and catalysts. Research into microwave-assisted synthesis of 1-indanones has explored the use of greener solvents and recyclable metal triflate catalysts. nih.gov Similarly, other approaches aim to circumvent the need for hazardous reagents by developing one-pot processes that are more atom-economical and generate less waste, aligning the synthesis of this important chemical building block with the goals of sustainable development. nih.govsciety.org
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing and characterizing (S)-(+)-1-Indanol in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic asymmetric reduction of 1-indanone using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve enantioselectivity. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via H and C NMR, comparing chemical shifts to literature values (e.g., axial vs. equatorial OH proton environments) .
- Infrared (IR) Spectroscopy : Identify OH stretching vibrations (e.g., 3627 cm for equatorial conformers vs. 3650 cm for axial) to infer dominant conformations .
- Chromatographic Purity : Use chiral HPLC or GC with polar columns to verify enantiomeric excess (>98% purity is standard for research-grade material) .
Q. How does the chirality of this compound influence its role in stereoselective synthesis?
- Methodological Answer : The (S)-enantiomer’s bicyclic structure induces steric and electronic effects in asymmetric catalysis. For example:
- Hydrogen Bonding : The equatorial OH conformation (preferred by ~2 kJ/mol in 1-Indanol) stabilizes transition states in organocatalytic reactions, enhancing enantioselectivity .
- Substrate Recognition : In Pd-catalyzed cross-couplings, the indane ring’s rigidity directs regioselectivity. Comparative studies with racemic mixtures are critical to isolate chirality-dependent outcomes .
Advanced Research Questions
Q. What advanced spectroscopic and computational techniques resolve contradictions in conformational analysis of this compound?
- Methodological Answer : Discrepancies in axial/equatorial conformer ratios across studies arise from solvent polarity and temperature. Recommended approaches:
-
Supersonic Jet IR Spectroscopy : Isolate conformers in gas phase (e.g., 3627 cm for equatorial vs. 3656 cm for axial) to eliminate solvent effects .
-
Density Functional Theory (DFT) : Calculate energy differences between conformers (e.g., B3LYP/6-311++G** level) and compare with experimental IR data .
-
Statistical Analysis : Apply error bars and t-tests to quantify uncertainty in population ratios derived from overlapping spectral bands .
Conformer OH Stretching (cm) Energy Preference (kJ/mol) Equatorial 3627 ~2 (favored) Axial 3650–3656 ~0 (less stable)
Q. How can researchers integrate computational chemistry with experimental data to predict thermodynamic stability of this compound conformers?
- Methodological Answer :
- Step 1 : Perform temperature-dependent IR or NMR to measure conformer populations experimentally.
- Step 2 : Use DFT calculations (e.g., Gaussian or ORCA) to model potential energy surfaces and identify transition states .
- Step 3 : Validate models via Arrhenius plots correlating computed activation energies with kinetic data from variable-temperature studies .
Q. What strategies mitigate biases in chiral resolution studies involving this compound?
- Methodological Answer :
- Blind Trials : Use randomized, blinded sample preparation to avoid observer bias in enantiomeric excess measurements .
- Cross-Validation : Compare results across multiple analytical methods (e.g., polarimetry, chiral HPLC, and circular dichroism) .
- Error Reporting : Quantify uncertainty using standard deviations from triplicate experiments and disclose limitations in purity assessments .
Data Management and Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Methodological Answer :
- Detailed Supplementary Information : Include raw spectral data, chromatograms, and computational input files (e.g., .com or .inp) .
- Ethical Data Sharing : For studies involving human subjects, anonymize data per GDPR and include consent forms specifying research use .
- Version Control : Use platforms like GitHub to track revisions in computational workflows .
Contradiction Analysis
Q. How to reconcile conflicting reports on the aromatic ring’s electronic effects in this compound?
- Methodological Answer :
- Contextualize Conditions : Compare studies for solvent polarity (e.g., cyclohexane vs. DMSO), which alter OH group interactions .
- Meta-Analysis : Aggregate data from multiple publications (e.g., using PRISMA guidelines) to identify trends obscured in individual studies .
- Sensitivity Testing : Vary computational parameters (e.g., solvent models in COSMO-RS) to assess robustness of electronic effect predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
